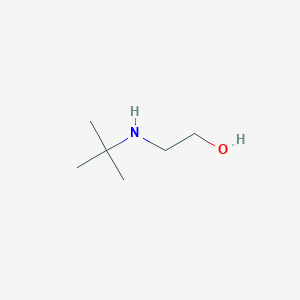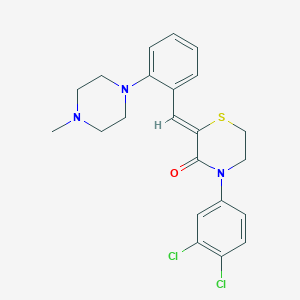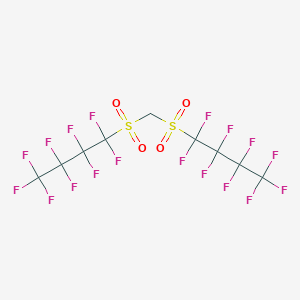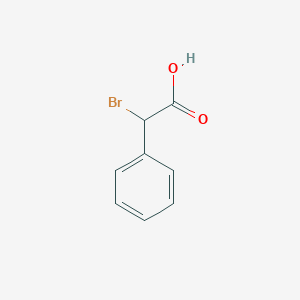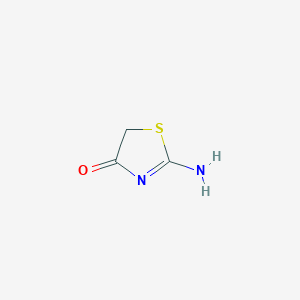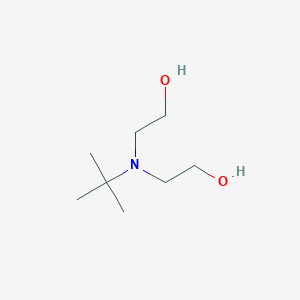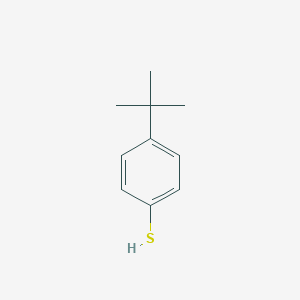
4-tert-Butylthiophenol
Descripción general
Descripción
4-tert-Butylthiophenol, often known as 4 tert butyl, is a chemical compound with the molecular formula C10H15S . It is a white solid that is soluble in organic solvents but insoluble in water . It may be used as an antioxidant, antifungal agent, and pesticide, among other things . It is also used to create dyes and pigments .
Molecular Structure Analysis
Its molecular structure consists of a thiophene ring attached to a tert-butyl group and a hydroxyl group, which imparts stability and reactivity to the compound . It is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and ether .Physical And Chemical Properties Analysis
4-tert-Butylthiophenol is an organic compound with a unique set of properties that make it useful in various applications . Its molecular structure consists of a thiophene ring attached to a tert-butyl group and a hydroxyl group, which imparts stability and reactivity to the compound . It is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and ether .Aplicaciones Científicas De Investigación
Photochemistry
4-tert-Butylthiophenol is utilized in photochemical processes to convert quinones to quinols, which is an essential function in mimicking quinone pools in photosynthesis .
Electrochemistry
In electrochemistry, this compound finds its use due to its ability to conduct electricity when dissolved or melted, which is beneficial in various electrochemical applications .
Organic Synthesis
It serves as an important scaffold in organic synthesis, aiding in the construction of complex organic compounds .
Fragrance Production
This compound is also used in the production of fragrances due to its unique chemical properties that contribute to scent profiles .
Pharmaceutical Intermediates
4-tert-Butylthiophenol acts as an intermediate in pharmaceutical manufacturing, playing a crucial role in the development of various drugs .
Agrochemical Manufacturing
It is applied in the synthesis of agrochemicals, contributing to the development of pesticides and fertilizers .
Sulfhydryl Compounds Synthesis
The compound is instrumental in synthesizing sulfhydryl compounds, which have diverse applications in chemical research and industry .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) Skin Corrosion/Irritation Serious Eye Damage/Eye Irritation Specific target organ toxicity (single exposure) Target Organs - Respiratory system . Safety precautions must be taken when handling this compound to prevent health risks .
Direcciones Futuras
4-tert-Butylthiophenol is a compound that has various applications in the field of photochemistry and electrochemistry . In a study, it is used in conjunction with visible light to convert quinones to quinols, mimicking the function of quinone pools in photosynthesis . This highlights its potential role in harnessing light energy for chemical reactions .
Propiedades
IUPAC Name |
4-tert-butylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXBFFHXJDZGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048196 | |
| Record name | 4-tert-Butylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylthiophenol | |
CAS RN |
2396-68-1 | |
| Record name | 4-tert-Butylthiophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylbenzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylthiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylthiophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-tert-Butylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-TERT-BUTYLBENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ME8YQH3TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-tert-Butylbenzenethiol?
A1: The molecular formula of 4-tert-Butylbenzenethiol is C10H14S, and its molecular weight is 166.28 g/mol.
Q2: What spectroscopic techniques are typically employed for characterizing 4-tert-Butylbenzenethiol?
A2: Researchers commonly utilize various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to characterize 4-tert-Butylbenzenethiol. These techniques provide valuable information about the compound's structure, purity, and composition. [, , ]
Q3: How does the presence of the tert-butyl group in 4-tert-Butylbenzenethiol influence its stability and compatibility with other materials?
A3: The bulky tert-butyl group in 4-tert-Butylbenzenethiol introduces steric hindrance, which can impact its interactions with other molecules and surfaces. This steric effect can influence its packing in the solid state, potentially affecting its melting point and volatility. Additionally, the electron-donating nature of the tert-butyl group can influence the electron density of the thiol group, potentially affecting its reactivity in chemical reactions and interactions with metal surfaces. [, , ]
Q4: What is the role of 4-tert-Butylbenzenethiol in ligand exchange reactions involving gold nanoclusters?
A4: 4-tert-Butylbenzenethiol acts as a ligand in ligand-exchange reactions with gold nanoclusters. Its bulky nature and ability to coordinate with gold atoms enable it to displace existing ligands and induce structural transformations in these nanoclusters, leading to the formation of new nanoclusters with distinct properties. [, , ]
Q5: Can you elaborate on the specific transformations observed in gold nanoclusters upon ligand exchange with 4-tert-Butylbenzenethiol?
A5: Research has shown that reacting [Au25(SC2H4Ph)18]− with 4-tert-Butylbenzenethiol yields [Au23(SPh-tBu)17]0. Similarly, introducing 4-tert-Butylbenzenethiol to a solution of Au38(SCH2CH2Ph)24 nanoclusters results in the formation of Au36(TBBT)24 nanoclusters through a disproportionation mechanism. These transformations highlight the significant influence of ligand exchange on the size and structure of gold nanoclusters. [, ]
Q6: How is computational chemistry employed in studying 4-tert-Butylbenzenethiol and its interactions?
A6: Computational chemistry techniques like Density Functional Theory (DFT) are invaluable in understanding the electronic structure, optical properties, and reactivity of 4-tert-Butylbenzenethiol. For example, DFT simulations help interpret the optical absorption features of gold nanoclusters like Au36(TBBT)24, providing insights into the influence of 4-tert-Butylbenzenethiol on their electronic properties. [, ]
Q7: Are there any specific applications of 4-tert-Butylbenzenethiol in material science?
A7: Yes, 4-tert-Butylbenzenethiol is used in creating self-assembled monolayers (SAMs) on gold surfaces. [] These SAMs are valuable in modifying surface properties like wettability. For instance, researchers have demonstrated reversible photoswitchable wettability in multilayered films incorporating 4-tert-Butylbenzenethiol, paving the way for applications in sensors and microfluidic devices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



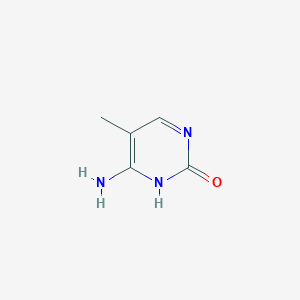
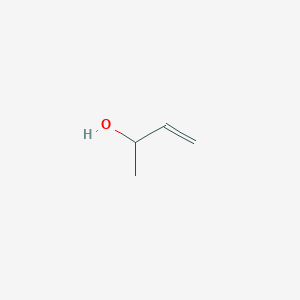
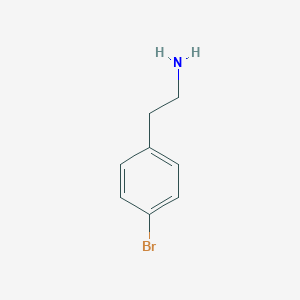
![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)

